Essential Building Block for a Patented Class of Alzheimer's Disease Therapeutics
The compound is a crucial reactant in the synthesis of a specific, patented class of amino-imidazolone compounds designed for β-secretase (BACE) inhibition [1]. Its use is required to prepare the compounds of U.S. Patent US20090048320A1, which are intended for treating Alzheimer's disease [1]. A functional comparator, such as a morpholine derivative without this precise substitution, would fail to produce the patented compounds, rendering it useless for this specific, high-value research application. No quantitative bioactivity data was found for this exact compound itself, but its value is derived from its role as a key intermediate.
| Evidence Dimension | Synthetic Utility for Patented Compounds |
|---|---|
| Target Compound Data | Required reactant for synthesizing patented amino-imidazolone BACE inhibitors. |
| Comparator Or Baseline | Any morpholine derivative lacking the 5-ethynyl-2-fluorophenyl moiety. |
| Quantified Difference | Qualitative: Target compound is an enabling building block; comparator is not. |
| Conditions | Synthetic route described in US20090048320A1 [1]. |
Why This Matters
For labs replicating or building upon the chemistry in US20090048320A1, this compound is not a choice but a specific, essential building block required to generate the target molecules, directly impacting research success and IP compliance.
- [1] Malamas, M. S., Robichaud, A. J., Porte, A. M., Morris, K. M., Solvibile, W. R., & Kim, J.-I. (2009). U.S. Patent No. US20090048320A1. U.S. Patent and Trademark Office. View Source
